N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 5. The 3-position of the pyrido-pyrimidinone scaffold is further functionalized with a 3,4-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-8-16-20-12(2)17(19(24)22(16)10-11)21-18(23)13-6-7-14(25-3)15(9-13)26-4/h5-10H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKUMZOXSDBPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)OC)OC)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through the condensation of 2-aminopyridine with a β-dicarbonyl compound under acidic or basic conditions, followed by cyclization.
Condensation Reaction: 2-aminopyridine reacts with a β-dicarbonyl compound (such as acetylacetone) in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrido[1,2-a]pyrimidine core.
Functionalization: The core is then functionalized with dimethyl groups at specific positions using alkylating agents.
Coupling Reaction: The final step involves coupling the functionalized pyrido[1,2-a]pyrimidine with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines and benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide is being investigated for its potential pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in oncogenic signaling pathways. It mimics binding interactions within kinase active sites, disrupting tumor growth signals.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine production, indicating potential use in treating inflammatory diseases .
- Antiviral Properties : Some studies indicate effectiveness against viral infections by disrupting viral replication processes, making it a candidate for antiviral drug development.
Biological Research
The compound serves as a valuable tool for studying enzyme interactions and cellular pathways:
- Enzyme Inhibition Studies : It is being used to investigate the inhibition of specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders .
- Cellular Pathway Analysis : Research on how this compound affects signaling pathways such as the PI3K/Akt and MAPK pathways provides insights into its mechanisms of action and potential therapeutic applications in cancer treatment.
Industrial Applications
In addition to its biological significance, this compound has potential applications in material science:
- Chemical Synthesis : It can serve as a building block for synthesizing more complex molecules or as a precursor for various industrial chemicals. Its unique structure allows for modifications that can lead to novel materials with desirable properties .
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds within the pyrido[1,2-a]pyrimidine class:
- Anticancer Screening : A study identified this compound as part of a drug library screening on multicellular spheroids, demonstrating significant antitumor effects in vitro .
- Kinase Inhibition Studies : Research highlighted its role as a multi-target kinase inhibitor with potential applications in cancer therapy by inhibiting key signaling pathways associated with tumor growth .
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved include inhibition of kinases and other signaling molecules critical for cell growth and survival.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide with Analogues
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- CAS Number : 946257-30-3
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The proposed mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and growth .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Compounds in this class have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity is thought to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication in rapidly dividing cells.
- Signal Transduction Modulation : The compound can modulate signal transduction pathways that regulate cell growth and apoptosis.
Case Study 1: Antitumor Efficacy
In a study involving xenograft models of prostate cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Synthesis and Purification
Q: What synthetic routes are optimal for preparing N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide, and how can purity be ensured? A: The compound can be synthesized via multi-step reactions involving condensation of substituted pyrimidinone precursors with 3,4-dimethoxybenzoyl chloride. Key steps include:
- Coupling Reaction: Use anhydrous potassium carbonate (K₂CO₃) as a base in acetonitrile under reflux to facilitate amide bond formation between the pyridopyrimidinone core and benzamide moiety .
- Purification: Recrystallization from ethanol/dioxane (3:1 v/v) achieves high purity (>95%) by removing unreacted intermediates .
- Validation: Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) .
Structural Characterization
Q: What advanced techniques confirm the compound’s structure and address stereochemical uncertainties? A:
- X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, a mean C–C bond deviation of 0.002 Å and R-factor <0.04 ensure accuracy .
- NMR Spectroscopy: ¹H-NMR (400 MHz, DMSO-d₆) identifies methoxy protons (δ 3.8–3.9 ppm) and pyridopyrimidinone carbonyl signals (δ 165–170 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Biological Target Identification
Q: How can researchers identify potential biological targets for this compound? A:
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR targets (e.g., EGFR, IRAK4) based on structural analogs like pyrazolo[1,5-a]pyrimidine derivatives .
- High-Throughput Screening: Employ time-resolved FRET assays for enzyme inhibition (e.g., RGS4) at 10 µM compound concentration, monitoring fluorescence decay kinetics .
- Literature Mining: Cross-reference with Pfizer’s arylpiperidine derivatives, which share the pyridopyrimidinone scaffold and target psychotic disorder pathways .
Mechanistic Studies
Q: What methodologies elucidate the compound’s mechanism of action, particularly enzyme inhibition? A:
- Kinetic Assays: Measure IC₅₀ values via dose-response curves using purified enzymes (e.g., IRAK4) and ATP-competitive assays .
- Mutagenesis: Introduce point mutations (e.g., T286A in IRAK4) to assess binding site specificity. A >10-fold IC₅₀ shift suggests direct interaction .
- Cellular Uptake: Use LC-MS/MS to quantify intracellular compound levels in HEK293 cells, ensuring sufficient bioavailability for target engagement .
Stability Profiling
Q: How is compound stability evaluated under experimental storage and assay conditions? A:
- Forced Degradation: Expose to 0.1 M HCl (24 h, 40°C), 0.1 M NaOH (24 h, 40°C), and UV light (254 nm, 48 h). Monitor degradation via HPLC; <5% degradation indicates robustness .
- Long-Term Stability: Store lyophilized powder at -80°C under argon. No significant loss (<2%) after 12 months .
Resolving Data Contradictions
Q: How should researchers address discrepancies in reported biological activity? A:
- Standardize Assays: Replicate studies using identical buffer conditions (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂) and cell lines (e.g., A549 for anticancer assays) .
- Purity Verification: Reanalyze batches via NMR and HPLC to rule out impurities (>98% purity required) .
- Meta-Analysis: Compare SAR trends with pyridopyrimidinone derivatives (e.g., 2,4-difluorophenyl analogs show enhanced IRAK4 inhibition) .
Structure-Activity Relationships (SAR)
Q: How do modifications to the benzamide or pyridopyrimidinone groups affect activity? A:
- Benzamide Substitution: Replacing 3,4-dimethoxy with 3,4-dichloro reduces solubility but increases EGFR binding (ΔpIC₅₀ = +0.7) .
- Pyridopyrimidinone Methyl Groups: 2,7-Dimethyl substitution enhances metabolic stability (t₁/₂ >6 h in liver microsomes) compared to des-methyl analogs .
Crystallographic Challenges
Q: What challenges arise in crystallizing this compound, and how are they resolved? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
